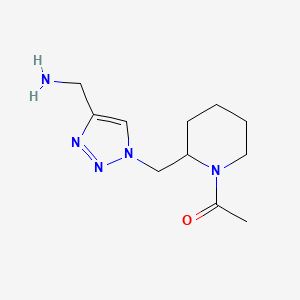
4-(azidométhyl)-3-méthyl-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-3-methyl-1H-pyrazole is an organic compound that features an azide functional group attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. The azide group is known for its high reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4-(Azidomethyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for triazole derivatives.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals with azide-containing scaffolds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-3-methyl-1H-pyrazole typically involves the introduction of the azide group to a suitable precursor. One common method is the reaction of 4-(chloromethyl)-3-methyl-1H-pyrazole with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4-(azidomethyl)-3-methyl-1H-pyrazole may involve continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azidomethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.
Reduction Reactions: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted pyrazoles.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Aminomethyl derivatives of pyrazole.
Mécanisme D'action
The mechanism of action of 4-(azidomethyl)-3-methyl-1H-pyrazole is primarily related to the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, providing a versatile functional group for further chemical modifications.
Comparaison Avec Des Composés Similaires
4-(Azidomethyl)-1H-pyrazole: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-pyrazole: Lacks the azidomethyl group, making it less reactive in certain applications.
4-(Chloromethyl)-3-methyl-1H-pyrazole: Precursor used in the synthesis of 4-(azidomethyl)-3-methyl-1H-pyrazole.
Uniqueness: 4-(Azidomethyl)-3-methyl-1H-pyrazole is unique due to the presence of both the azide and methyl groups, which confer distinct reactivity and stability. The azide group allows for versatile chemical transformations, while the methyl group can influence the compound’s physical and chemical properties.
Propriétés
IUPAC Name |
4-(azidomethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKCFSUMFOYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















